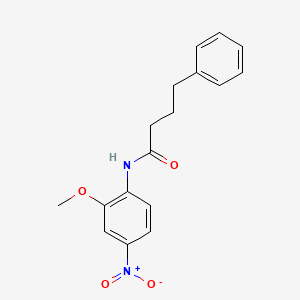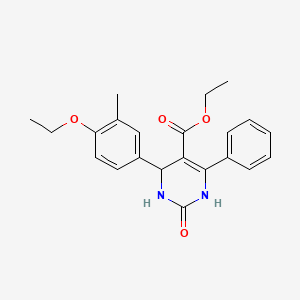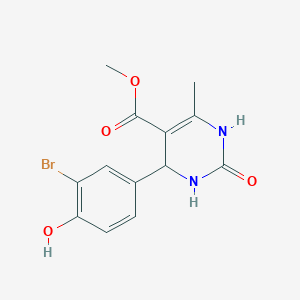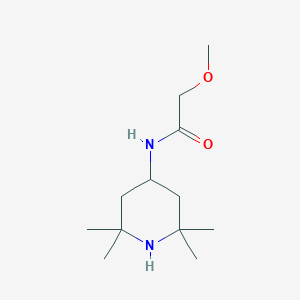![molecular formula C23H23N3O3 B3960219 2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3960219.png)
2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Overview
Description
2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been the subject of numerous scientific studies. In
Mechanism of Action
2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer development and progression. Specifically, it inhibits the activity of Raf-1 and B-Raf, which are involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently activated in cancer cells and plays a critical role in tumor growth and survival. Additionally, this compound 43-9006 inhibits the activity of VEGFR, which is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
The inhibition of Raf-1, B-Raf, and VEGFR by this compound 43-9006 has several biochemical and physiological effects. It leads to the inhibition of MAPK signaling, which can result in decreased cell proliferation and increased apoptosis in cancer cells. Additionally, the inhibition of VEGFR can lead to decreased angiogenesis and tumor growth. This compound 43-9006 has also been shown to have immunomodulatory effects, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have antitumor activity in a variety of cancer types, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. This compound 43-9006 has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Additionally, there is interest in exploring the use of this compound 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is ongoing research into the identification of biomarkers that can predict response to this compound 43-9006, which could help to identify patients who are most likely to benefit from treatment.
Scientific Research Applications
2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR), which are involved in the development and progression of cancer. This compound 43-9006 has been shown to have antitumor activity in a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
properties
IUPAC Name |
2-[(4-propan-2-yloxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(2)29-19-12-10-17(11-13-19)22(27)26-21-9-4-3-8-20(21)23(28)25-15-18-7-5-6-14-24-18/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFWRCADNDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-acetyl-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960147.png)

![3-[(4-chlorobenzyl)thio]-6-(3-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960163.png)


![ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3960175.png)
![(2-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B3960185.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide](/img/structure/B3960191.png)
![10-bromo-6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960194.png)



![10-bromo-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960223.png)